molecular formula C14H15FN2O3 B2681869 1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866018-35-1

1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2681869
CAS No.: 866018-35-1
M. Wt: 278.283
InChI Key: WFYYZGMYVNZPIR-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 4-fluorobenzoyl substituent at the N1 position, a 2-hydroxyethyl group at C4, and methyl groups at C2 and C3. Pyrazolone derivatives are widely studied for their diverse pharmacological and material science applications, particularly due to their tunable electronic and steric profiles.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c1-9-12(7-8-18)14(20)16(2)17(9)13(19)10-3-5-11(15)6-4-10/h3-6,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYYZGMYVNZPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C(=O)C2=CC=C(C=C2)F)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate β-keto ester with hydrazine or a substituted hydrazine under acidic or basic conditions.

    Introduction of the 4-fluorobenzoyl group: This step involves the acylation of the pyrazolone core using 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Addition of the hydroxyethyl group: The final step involves the alkylation of the pyrazolone derivative with an appropriate 2-hydroxyethyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzoyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: 1-(4-fluorobenzoyl)-4-(2-carboxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one.

    Reduction: 1-(4-fluorobenzyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Pharmacology: Due to its structural similarity to known bioactive pyrazolones, it may exhibit anti-inflammatory, analgesic, or antipyretic properties.

    Biochemistry: It can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazolone derivatives.

Industry:

    Dye and Pigment Industry: The compound can be used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.

    Agriculture: It may serve as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The fluorobenzoyl group can enhance binding affinity to target proteins, while the hydroxyethyl group can improve solubility and bioavailability.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the N1 position significantly influences molecular weight, polarity, and solubility. Key analogs include:

Compound Name CAS Molecular Formula Molecular Weight Substituent (R) Melting Point (°C) Purity Safety Information
1-(4-Chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one 866039-64-7 C₁₄H₁₅ClN₂O₃ 294.74 4-Cl-benzoyl Not reported >90% Irritant (Xi)
4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Parent compound) 258281-02-6 C₇H₁₂N₂O₂ 156.18 H (no benzoyl) 78–81 Not reported Irritant (Xi)
1-[(4-Chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Not reported C₁₄H₁₆ClN₂O₄S 342.80 4-Cl-sulfonyl Not reported Not reported Not reported
4-(2-Hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Not reported C₁₂H₁₄N₂O₂ 218.25 Phenyl (C2) Not reported Not reported Not reported

Key Observations :

  • The 4-fluorobenzoyl analog (hypothetical) would have a molecular weight of ~278.7 g/mol (assuming C₁₄H₁₅FN₂O₃), intermediate between the chloro analog (294.74 g/mol) and the parent compound (156.18 g/mol).
  • Halogen substituents (F, Cl) increase molecular polarity and may influence binding affinity in biological systems due to electronegativity differences .

Analytical and Spectroscopic Data

  • LC/MS Profiles :
    • The chlorobenzoyl analog (m/z 217 [M+H]+) and brominated derivatives (m/z 301–305 [M+H]+) show distinct fragmentation patterns due to halogen isotopes .
    • The fluorinated analog would likely exhibit a single dominant [M+H]+ peak (e.g., ~279) without isotopic splitting, simplifying identification .

Biological Activity

1-(4-Fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic compound belonging to the pyrazolone class. This compound is characterized by its unique structural features, including a pyrazole ring with various substituents that potentially enhance its biological activity. The presence of the 4-fluorobenzoyl and 2-hydroxyethyl groups may influence its pharmacological properties, making it an interesting subject for medicinal chemistry.

The synthesis of this compound typically involves multiple steps, which can vary based on laboratory conditions and desired yields. The general methodology includes:

  • Formation of the Pyrazolone Ring : The initial step often involves the reaction of appropriate aldehydes with hydrazine derivatives.
  • Substitution Reactions : The introduction of the 4-fluorobenzoyl and 2-hydroxyethyl groups is achieved through electrophilic substitution reactions.
  • Purification : The crude product is purified using techniques such as recrystallization or chromatography.

This compound's chemical reactivity allows for modifications that can enhance its biological activities (see Table 1).

Biological Activities

The biological activities associated with 1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one include:

  • Antioxidant Activity : Similar pyrazolone derivatives have shown potential in scavenging free radicals.
  • Anti-inflammatory Effects : Some studies suggest that pyrazolone compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Antimicrobial Properties : There is evidence that certain pyrazolone derivatives exhibit antibacterial and antifungal activities.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar pyrazolone derivatives. Table 1 summarizes notable compounds and their unique aspects.

Compound NameStructure FeaturesBiological Activity
Celecoxib Contains a sulfonamide groupCOX-2 inhibitor; anti-inflammatory
Phenylbutazone Contains a phenyl groupAnti-inflammatory; analgesic
Rimonabant Contains a cannabinoid structureCannabinoid receptor antagonist

Future Directions

Given the promising biological activities associated with pyrazolone derivatives, further research into 1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is warranted. Potential areas for exploration include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise biological pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Analysis : To optimize its chemical structure for enhanced biological activity.

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